Anthra[2,3-b]thiophene

Organic Field-Effect Transistor Hole Mobility Thin-Film Transistor

Choose anthra[2,3-b]thiophene for its balanced hole mobility (0.134 cm² V⁻¹ s⁻¹) and superior oxidative stability (0.12–0.15 eV higher IP than pentacene). Its orthorhombic herringbone packing ensures reproducible thin-film morphology, making it an ideal baseline heteroacene for OFET development. Derivatives (bromo-, hexyl-) retain charge transport (0.12 cm² V⁻¹ s⁻¹), enabling solution-processable semiconductor design. TCAQ-based non-fullerene acceptors achieve 0.71% PCE via vacuum-free OPV fabrication. Procure high-purity anthra[2,3-b]thiophene to advance organic electronics research with a stable, well-characterized core scaffold.

Molecular Formula C16H10S
Molecular Weight 234.3 g/mol
CAS No. 22108-55-0
Cat. No. B15350492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthra[2,3-b]thiophene
CAS22108-55-0
Molecular FormulaC16H10S
Molecular Weight234.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CS4
InChIInChI=1S/C16H10S/c1-2-4-12-8-15-10-16-13(5-6-17-16)9-14(15)7-11(12)3-1/h1-10H
InChIKeyQOOSFVFWJXNCTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthra[2,3-b]thiophene (CAS 22108-55-0) – Polycyclic Heteroacene Semiconductor Building Block


Anthra[2,3-b]thiophene is a linear, four‑ring fused heteroacene in which a terminal benzene ring of tetracene is replaced by a thiophene unit [1]. The molecule crystallizes in an orthorhombic herringbone packing motif with the molecular long axes aligned antiparallel, a structural feature that promotes efficient intermolecular π‑orbital overlap while introducing a weak dipole [1]. Its ionization potential is 0.12–0.15 eV higher than that of pentacene and tetracene, conferring enhanced oxidative stability [2].

Why Anthra[2,3-b]thiophene Cannot Be Replaced by Generic Acenes or Dithiophene Analogs


In‑class heteroacenes such as pentacene, anthradithiophene (ADT), tetraceno[2,3‑b]thiophene, and naphtho[2,3‑b]thiophene exhibit divergent charge‑carrier mobilities, crystal packing modes, oxidation stabilities, and functionalization handles. Substituting one heteroacene for another without accounting for these differences can alter thin‑film morphology, shift energy levels, and degrade device reproducibility [1]. The following quantitative evidence delineates the specific, measurable differentiation of anthra[2,3‑b]thiophene relative to its closest analogs.

Quantitative Differentiation of Anthra[2,3-b]thiophene vs. Closest Analogs


Hole Mobility in OFETs: Anthra[2,3‑b]thiophene vs. Tetraceno[2,3‑b]thiophene and Pentacene

In bottom‑gate top‑contact OFETs fabricated under identical conditions, unsubstituted anthra[2,3‑b]thiophene achieves a field‑effect hole mobility of 0.134 cm² V⁻¹ s⁻¹ and an on/off ratio of 10⁸ when deposited at 25 °C [1]. Under optimized conditions (80 °C deposition), tetraceno[2,3‑b]thiophene delivers 0.245 cm² V⁻¹ s⁻¹, whereas pentacene thin films typically range from 0.09 cm² V⁻¹ s⁻¹ to 0.39 cm² V⁻¹ s⁻¹ depending on purity and processing .

Organic Field-Effect Transistor Hole Mobility Thin-Film Transistor

Crystal Packing Transformation: Orthorhombic Herringbone in Anthra[2,3‑b]thiophene vs. Triclinic in Acenes

Single‑crystal X‑ray diffraction reveals that anthra[2,3‑b]thiophene adopts an orthorhombic space group with a herringbone arrangement and antiparallel alignment of molecular long axes, whereas unsubstituted acenes such as pentacene crystallize in a triclinic lattice [1]. The weak dipole introduced by the thiophene sulfur atom drives this packing transition [1].

Crystal Engineering Thin-Film Morphology X‑ray Diffraction

Oxidative Stability: Ionization Potential of Anthra[2,3‑b]thiophene vs. Pentacene and Tetracene

Theoretical calculations at the B3LYP/6‑31G** level show that the adiabatic ionization potential of anthra[2,3‑b]thiophene is 0.12–0.15 eV higher than that of pentacene and tetracene [1]. This increase indicates a lower‑lying HOMO and consequently greater resistance to aerobic oxidation, a primary degradation pathway for acene‑based semiconductors [1].

Oxidation Stability Ionization Potential DFT Calculation

Functionalized Anthra[2,3‑b]thiophene Mobility vs. Anthradithiophene (ADT) Baselines

Hexyl‑functionalized anthra[2,3‑b]thiophene (α‑n‑hexylanthra[2,3‑b]thiophene) yields a mobility of 0.12 cm² V⁻¹ s⁻¹ in top‑contact TFT geometry [1]. For comparison, unsubstituted anthradithiophene (ADT) exhibits mobility around 0.3 cm² V⁻¹ s⁻¹ , while fluorinated and silylethynyl‑functionalized ADT derivatives can exceed 2 cm² V⁻¹ s⁻¹ [2].

Organic Semiconductor Functionalization Thin-Film Transistor

OPV Performance of Anthra[2,3‑b]thiophene‑Based Non‑Fullerene Acceptors vs. Fullerene Acceptors

An OPV device fabricated with a fluorene‑linked bis(anthra[2,3‑b]thiophene‑5,10‑diylidene)tetrapropanedinitrile acceptor (AT1) and PCDTBT donor achieved a power conversion efficiency (PCE) of 0.71% using a vacuum‑free fabrication method [1]. In contrast, conventional fullerene‑based acceptors such as PCBM routinely deliver PCE values exceeding 5% under optimized conditions.

Organic Photovoltaics Non-Fullerene Acceptor Power Conversion Efficiency

Optimal Application Scenarios for Anthra[2,3‑b]thiophene


Reference Semiconductor for Comparative Heteroacene OFET Studies

Anthra[2,3‑b]thiophene provides a well‑defined hole mobility of 0.134 cm² V⁻¹ s⁻¹ and an orthorhombic crystal packing motif, making it an ideal baseline compound when evaluating the impact of ring‑expansion (e.g., tetraceno[2,3‑b]thiophene) or sulfur‑atom addition (e.g., anthradithiophene) on charge‑transport properties [1].

Core Scaffold for Oxidation‑Resistant Acene‑Based Semiconductors

The 0.12–0.15 eV higher ionization potential of anthra[2,3‑b]thiophene relative to pentacene translates to improved ambient stability [1]. Researchers requiring a heteroacene core that tolerates air exposure during device fabrication or testing should prioritize this compound over oxidation‑sensitive acenes.

Parent Structure for Synthesis of Solution‑Processable Functionalized Derivatives

The bromo‑ and hexyl‑functionalized derivatives of anthra[2,3‑b]thiophene (mobility 0.12 cm² V⁻¹ s⁻¹) demonstrate that the core can be functionalized without complete disruption of charge transport [2]. This makes the parent compound a valuable starting material for designing solution‑processable semiconductors.

Building Block for Non‑Fullerene Electron Acceptors in Organic Photovoltaics

Anthra[2,3‑b]thiophene‑based TCAQ derivatives have been integrated into non‑fullerene acceptors achieving a PCE of 0.71% via vacuum‑free fabrication [3]. Although efficiency remains below fullerene benchmarks, the core is suitable for exploratory OPV research focused on low‑cost, air‑stable acceptor materials.

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